N-Demethyl Ivabradine D6 Hydrochloride is a deuterated derivative of N-Demethyl Ivabradine, which is itself a metabolite of the cardiovascular drug Ivabradine. This compound plays a significant role in scientific research, particularly in pharmacokinetic studies and metabolic profiling due to its enhanced stability provided by the presence of deuterium atoms. The molecular formula for N-Demethyl Ivabradine D6 Hydrochloride is , with a molecular weight of 497.06 g/mol.
This compound falls under the category of pharmaceutical metabolites and is classified as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels) in cardiac tissues. Its unique deuterated structure distinguishes it from non-deuterated analogs, providing advantages in metabolic studies.
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride typically involves the deuteration of N-Demethyl Ivabradine. The process requires specific reagents and catalysts to facilitate the replacement of hydrogen atoms with deuterium atoms. Controlled reaction conditions, including temperature and pressure, are essential to ensure the selective incorporation of deuterium.
The molecular structure of N-Demethyl Ivabradine D6 Hydrochloride features multiple functional groups that contribute to its pharmacological activity. The presence of deuterium enhances its stability and allows for more precise tracking in biological systems.
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
.N-Demethyl Ivabradine D6 Hydrochloride can participate in various chemical reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its metabolic pathways, allowing researchers to explore its interactions with other compounds and biological targets .
N-Demethyl Ivabradine D6 Hydrochloride primarily acts by inhibiting the If (funny) current in the sinoatrial node of the heart. This inhibition results in a decrease in heart rate without affecting myocardial contractility or blood pressure.
N-Demethyl Ivabradine D6 Hydrochloride has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4